
1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of bromomethyl-substituted benzenes involves multiple steps, including bromination and nucleophilic substitution reactions. For instance, the preparation of brominated compounds can start from simpler benzene derivatives, using brominating agents under specific conditions to introduce bromomethyl groups (Lu Xiao-qin, 2010). This methodology can be adapted to synthesize 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromomethyl-substituted benzenes is characterized by X-ray crystallography, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π. These interactions contribute to the stability and packing of the molecules in the crystal lattice (P. Jones, P. Kuś, I. Dix, 2012). The structure of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene would likely exhibit similar interactions, influencing its physical and chemical properties.
Chemical Reactions and Properties
Bromomethyl-substituted benzenes participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, due to the reactive bromomethyl group. These reactions allow for further functionalization and the synthesis of more complex molecules (Christian Reus, Nai‐Wei Liu, M. Bolte, H. Lerner, M. Wagner, 2012).
Wissenschaftliche Forschungsanwendungen
X-Ray Structure Determinations
X-ray structure determinations of bromo- and/or bromomethyl-substituted benzenes have been conducted to analyze Br···Br interactions, supported by H···Br hydrogen bonds. These studies provide insights into the packing motifs of compounds with bromo and bromomethyl substituents, which are crucial for understanding molecular interactions and designing new materials (Jones, Kuś, & Dix, 2012).
Radiosynthesis for Labeling Agents
1-[18F]Fluoromethyl-4-methyl-benzene, prepared from its bromo analogue, and a series of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes have been synthesized for potential use as bifunctional labeling agents. These compounds, prepared through nucleophilic substitution reactions, could be valuable in the development of novel imaging agents and diagnostic tools (Namolingam, Luthra, Brady, & Pike, 2001).
Fluorescence Properties
Research into the synthesis and fluorescence properties of bromo-substituted benzene derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, has revealed significant findings. These compounds exhibit strong fluorescence in solid state, making them potential candidates for optoelectronic applications and advanced materials research (Zuo-qi, 2015).
Non-peptide Small Molecular Antagonists
The synthesis and characterization of benzamide derivatives from bromo-substituted benzenes have been explored for their potential as non-peptide small molecular antagonists. This research contributes to the development of new therapeutic agents, expanding the applications of bromo-substituted benzenes in medicinal chemistry (Bi, 2015).
Graphene Nanoribbon Precursors
1-Bromo-4-(3,7-dimethyloctyl)benzene has been identified as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. The controlled edge morphology and narrow widths achievable with this precursor are critical for advancing graphene research and its applications in nanotechnology and materials science (Patil, Uthaisar, Barone, & Fahlman, 2012).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNHKTBVUHEJBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358278 |
Source


|
| Record name | 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene | |
CAS RN |
349430-56-4 |
Source


|
| Record name | 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

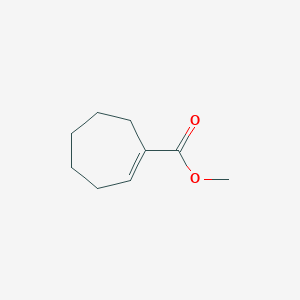
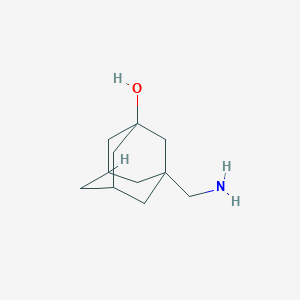
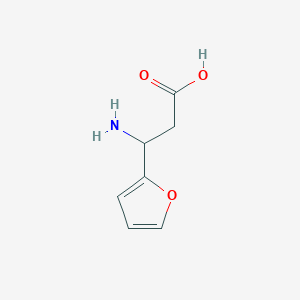
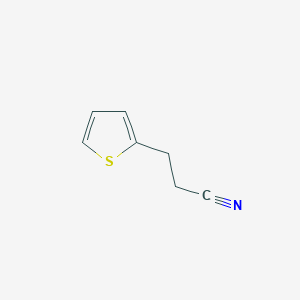

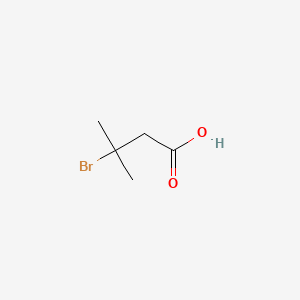
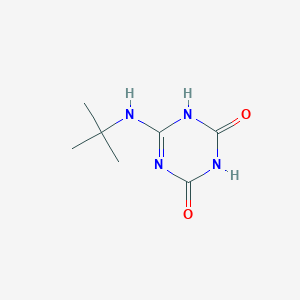
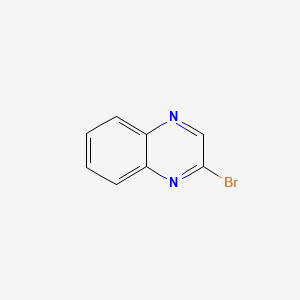
![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)
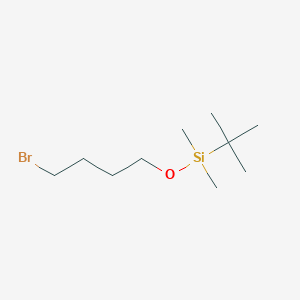


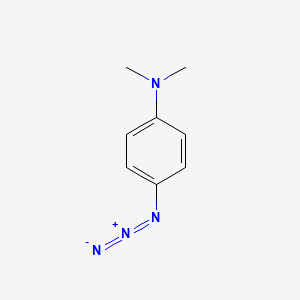
![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)